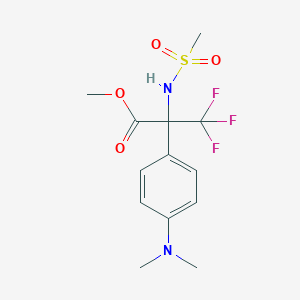![molecular formula C18H27N7O3 B11505796 1,3-Dimethyl-8-morpholin-4-yl-7-[3-(pyrrolidin-2-ylideneamino)-propyl]-3,7-dihydro-purine-2,6-dione](/img/structure/B11505796.png)
1,3-Dimethyl-8-morpholin-4-yl-7-[3-(pyrrolidin-2-ylideneamino)-propyl]-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a purine core substituted with morpholine and pyrrolidine groups
Preparation Methods
The synthesis of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves several steps. One common synthetic route includes the condensation of 3-formylchromones with 6-amino-5-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . This reaction is typically carried out under controlled conditions using appropriate solvents and catalysts to ensure high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of continuous flow reactors and other advanced technologies to streamline the production process .
Chemical Reactions Analysis
1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to its cytotoxic effects on cancer cells . The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar compounds to 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE include other purine derivatives and xanthine analogs. These compounds share structural similarities but may differ in their specific substituents and biological activities. For example:
1,3-Dimethylxanthine:
1,3,7-Trimethylxanthine:
The uniqueness of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H27N7O3 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
7-[3-(3,4-dihydro-2H-pyrrol-5-ylamino)propyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C18H27N7O3/c1-22-15-14(16(26)23(2)18(22)27)25(8-4-7-20-13-5-3-6-19-13)17(21-15)24-9-11-28-12-10-24/h3-12H2,1-2H3,(H,19,20) |
InChI Key |
UIPHJQCKAPPNKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCCNC4=NCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11505715.png)
![Ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate](/img/structure/B11505720.png)
![N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B11505726.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11505734.png)
![N-(4-ethoxyphenyl)-2-{1-ethyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11505755.png)
![N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-methoxybenzamide](/img/structure/B11505758.png)
![N-butyl-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11505762.png)

![Ethyl 3-{[(2,5-dichlorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11505772.png)
![4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B11505776.png)
![7-[2-Hydroxy-3-[(piperidin-1-ylmethylene)-amino]-propyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione](/img/structure/B11505777.png)
![2-{2-[(2-cyanophenyl)sulfanyl]phenyl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B11505789.png)
![2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B11505804.png)

